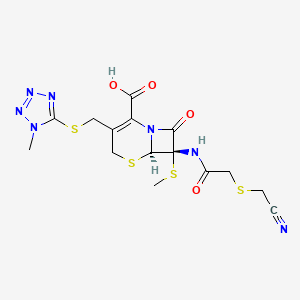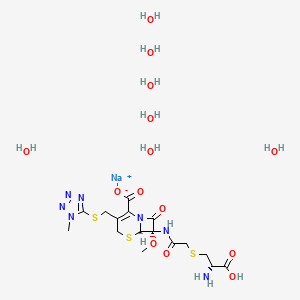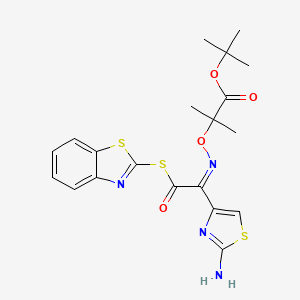
Levofloxacin Impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levofloxacin Impurity 7 is a known impurity of Levofloxacin, a third-generation fluoroquinolone antibiotic. Levofloxacin is the L-isomer of Ofloxacin and is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . Impurities in pharmaceutical compounds like Levofloxacin are critical to identify and control, as they can affect the efficacy and safety of the drug.
Méthodes De Préparation
The preparation of Levofloxacin Impurity 7 involves specific synthetic routes and reaction conditions. One method includes a substitution reaction on a compound with sodium methyl mercaptide in a solvent at a controlled temperature, followed by a reduction reaction in the presence of hydrogen and a catalyst . This method is advantageous due to its simplicity, short preparation period, high yield, and environmental friendliness. Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity .
Analyse Des Réactions Chimiques
Levofloxacin Impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halides or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Levofloxacin Impurity 7 has several scientific research applications:
Chemistry: It is used in the development and validation of analytical methods, such as HPLC, to ensure the purity and quality of Levofloxacin.
Biology: It helps in studying the metabolic pathways and degradation products of Levofloxacin in biological systems.
Medicine: It is crucial in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: It is used in quality control processes to ensure the safety and efficacy of pharmaceutical products
Mécanisme D'action
The mechanism of action of Levofloxacin Impurity 7 is closely related to that of Levofloxacin. Levofloxacin exerts its antimicrobial activity by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Levofloxacin prevents bacterial cell division and leads to cell death .
Comparaison Avec Des Composés Similaires
Levofloxacin Impurity 7 can be compared with other known impurities of Levofloxacin, such as:
Levofloxacin Impurity A: (3R)-9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity B: (3S)-9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic Acid
Levofloxacin Impurity C: Levofloxacin N-Oxide
This compound is unique due to its specific chemical structure and the conditions required for its synthesis. This uniqueness is important for the accurate identification and quantification of impurities in pharmaceutical formulations .
Propriétés
Numéro CAS |
1607796-83-7 |
|---|---|
Formule moléculaire |
C15H14FNO5 |
Poids moléculaire |
307.28 |
Apparence |
White Solid to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




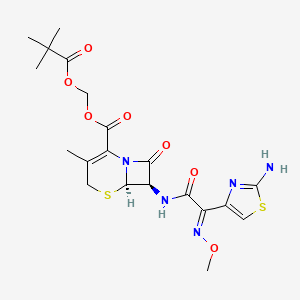
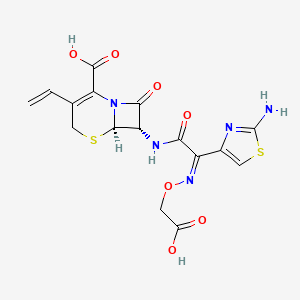
![(6R,7S)-3-(acetyloxymethyl)-7-[[2-(cyanomethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601306.png)
